1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
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Overview
Description
1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various interesting biological activities.
Mechanism Of Action
The mechanism of action of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical And Physiological Effects
1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacterial cells by disrupting their cell membrane.
Advantages And Limitations For Lab Experiments
1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone. One potential direction is to study its potential applications as an anticancer agent in combination with other drugs. Another potential direction is to study its potential applications as an antibacterial agent in the treatment of bacterial infections. Further studies are also needed to fully understand its mechanism of action and to optimize its biological activity for various applications.
Synthesis Methods
The synthesis of 1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves the condensation of 2-aminothiophenol with 4-methyl-1H-pyrazole-3-carboxaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with 1-(3-chloropropyl)-4-methylpiperidine hydrochloride to obtain the final product.
Scientific Research Applications
1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antiproliferative activity against cancer cells and has been studied as a potential anticancer agent. It has also been found to exhibit antibacterial activity against Gram-positive bacteria and has been studied as a potential antibacterial agent.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-20-9-14(8-19-20)13-3-2-6-21(10-13)17(22)12-4-5-15-16(7-12)23-11-18-15/h4-5,7-9,11,13H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKYCRXFARUKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
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